6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Description
“6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 . It is used for research purposes .
Physical and Chemical Properties Analysis
The compound has a predicted melting point of 172.31°C and a predicted boiling point of approximately 431.8°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3, and the refractive index is predicted to be 1.61 .Scientific Research Applications
Synthesis and Evaluation of Derivatives
The research related to 6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid and its derivatives primarily focuses on the synthesis of new compounds and their evaluation for various biological activities. A significant area of study involves the creation and testing of these compounds for their antibacterial properties.
- Synthesis and Antibacterial Activity : Derivatives of similar complex structures have been synthesized and assessed for their antibacterial efficacy. For instance, Xiao et al. (2014) synthesized 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives and found compounds exhibiting promising activity against Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).
- New Synthesis Methods : Research by Mutterer and Weis (1976) described procedures for the carbonation of substituted 3-pyridinols, leading to the synthesis of pyridine carboxylic acids and further derivatives, which are crucial for the development of new pharmaceuticals (Mutterer & Weis, 1976).
- Diastereospecific Intramolecular Cyclopropanation : The study by Orea et al. (2018) presented a method for the diastereospecific intramolecular cyclopropanation of enantiopure hexahydrooxazolo[3,2-a]pyridin-5-ones, highlighting the synthesis challenges and applications of chiral cyclopropanes in organic chemistry (Orea et al., 2018).
Chemical Structure and Mechanism Studies
- Elucidation of Structural Features : Norman, Minick, and Martin (1993) isolated an unexpected cyclization product during the synthesis of nevirapine, determining its structure to be related to oxazolo[5,4-b]pyridine. This work emphasizes the importance of understanding structural variations and their synthesis pathways in drug development (Norman et al., 1993).
Properties
IUPAC Name |
6-cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)7-11-12-9(14(18)19)6-10(8-4-5-8)16-13(12)20-17-11/h6,8H,4-5,7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZMLRYIWKKXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.